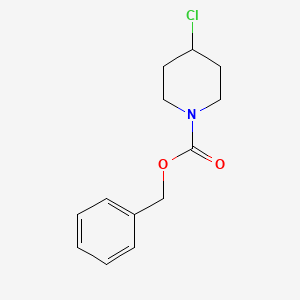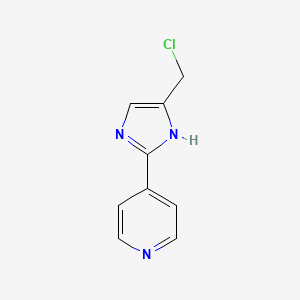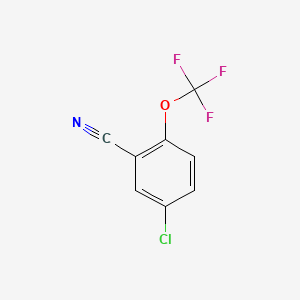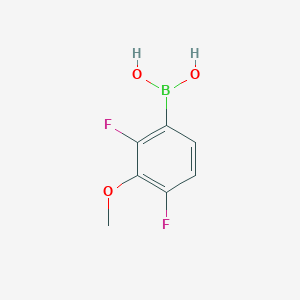
(2,4-Difluoro-3-methoxyphenyl)boronic acid
Overview
Description
“(2,4-Difluoro-3-methoxyphenyl)boronic acid” is a chemical compound with the formula C7H7BF2O3 and a molecular weight of 187.9365 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our boronic acid, with an organic halide in the presence of a palladium catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BF2O3/c1-13-5-3-2-4 (8 (11)12)6 (9)7 (5)10/h2-3,11-12H,1H3 . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and one methoxy group .Chemical Reactions Analysis
As mentioned earlier, this boronic acid is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, coupling with an electrophilic organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.94 , and it is typically stored in an inert atmosphere at 2-8°C . It is a solid compound .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(2,4-Difluoro-3-methoxyphenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The boronic acid acts as a nucleophile and couples with an electrophilic halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules due to its high tolerance of various functional groups.
Creation of Fluorinated Biaryl Derivatives
This boronic acid is instrumental in creating fluorinated biaryl derivatives . These derivatives are significant in medicinal chemistry as they often exhibit enhanced metabolic stability and bioavailability. The fluorine atoms can also affect the binding affinity of the biaryl compounds to biological targets, making them valuable in drug design.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQRAMCXSJILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716606 | |
| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-3-methoxyphenyl)boronic acid | |
CAS RN |
406482-18-6 | |
| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



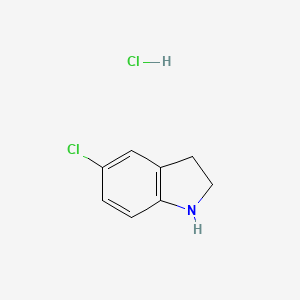
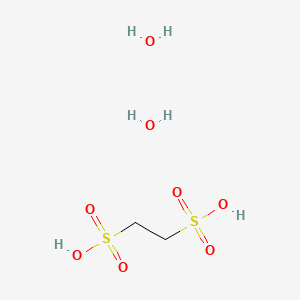
![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)


![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)
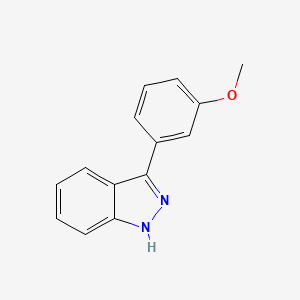
![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)
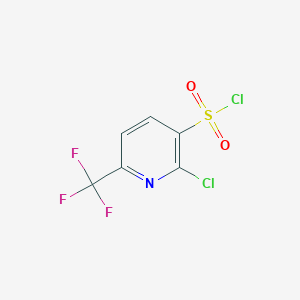
methyl}-2-phenyldiazene](/img/structure/B1425510.png)
